二甲基二硫代氨基甲酸亚甲基酯

描述

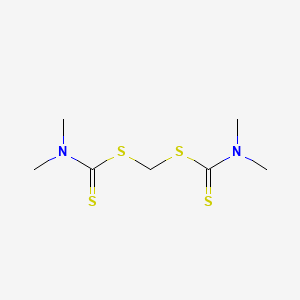

Methylenebis(N,N-dimethyldithiocarbamate) is a useful research compound. Its molecular formula is C7H14N2S4 and its molecular weight is 254.5 g/mol. The purity is usually 95%.

The exact mass of the compound Methylenebis(N,N-dimethyldithiocarbamate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methylenebis(N,N-dimethyldithiocarbamate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylenebis(N,N-dimethyldithiocarbamate) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Rubber Industry

Methylenebis(N,N-dimethyldithiocarbamate) is primarily utilized as an accelerator in the vulcanization process of rubber. Its delayed-action properties make it particularly effective for:

- Natural and Synthetic Rubber Vulcanization : It enhances the cross-linking process, improving the elasticity and durability of rubber products. Research indicates that using MBT results in superior mechanical properties compared to traditional accelerators .

| Application | Type of Rubber | Benefits |

|---|---|---|

| Vulcanization | Natural Rubber | Improved elasticity and heat resistance |

| Vulcanization | Synthetic Rubber | Enhanced durability and aging resistance |

Agricultural Uses

MBT is employed as a pesticide and fungicide due to its effectiveness against various pests and pathogens. It has been registered for use in:

- Crop Protection : Effective against nematodes and fungi, contributing to increased crop yields.

- Soil Disinfection : Used to treat soil before planting to eliminate harmful pathogens .

| Crop Type | Target Pests | Application Rate |

|---|---|---|

| Melons | Fungi | 25 ppm |

| Vegetables | Nematodes | Variable based on pest density |

Environmental Management

MBT plays a role in wastewater treatment, particularly in the removal of heavy metals through sulfide precipitation. Its chelating properties allow it to bind with metal ions, facilitating their removal from contaminated water sources .

| Application Area | Heavy Metals Targeted | Mechanism |

|---|---|---|

| Wastewater Treatment | Lead, Cadmium, Mercury | Sulfide precipitation |

Case Study 1: Rubber Vulcanization

A study conducted by Vanderbilt Company demonstrated that the use of MBT as a vulcanization accelerator resulted in enhanced tensile strength and elongation at break compared to conventional accelerators. The study highlighted that formulations containing MBT exhibited better thermal stability under prolonged heat exposure .

Case Study 2: Agricultural Efficacy

Research published in agricultural journals showcased the effectiveness of MBT as a fungicide on melon crops. The application of MBT significantly reduced fungal infections, leading to improved crop health and yield. The study reported a tolerance level set at 25 ppm for safe application without phytotoxicity .

Case Study 3: Heavy Metal Removal

A recent investigation into wastewater treatment processes revealed that MBT effectively precipitated heavy metals from industrial effluents. The study noted that concentrations of lead and cadmium were reduced by over 90% when treated with MBT, demonstrating its potential for environmental remediation .

作用机制

- MoDTC is an important additive used to reduce friction coefficients and improve fuel economy in internal combustion engines .

- Zn(II) ions act as Lewis acids, releasing DTC from MBDTC. Oxidative conditions can also induce DTC release from MBDTC, even without Zn(II) ions .

- However, the activation of carbon-sulfur bonds on MBDTC plays a crucial role in facilitating ligand exchange with MoDTC .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

生物活性

Methylenebis(N,N-dimethyldithiocarbamate) (MBMDC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article will explore the biological activity of MBMDC, supported by data tables, case studies, and detailed research findings.

MBMDC is a dithiocarbamate derivative known for its ability to form complexes with transition metals, which enhances its biological efficacy. The compound's general structure allows it to interact with various biological targets, resulting in multiple pharmacological effects.

Key Properties:

- Chemical Formula: C₆H₁₄N₂S₂

- Melting Point: 120-122 °C

- Solubility: Soluble in water

The mechanism of action primarily involves:

- Metal Chelation: MBMDC can chelate metal ions, which is crucial for its antimicrobial activity against various pathogens.

- Reactive Oxygen Species (ROS) Modulation: The compound can influence the production of ROS, impacting cellular oxidative stress levels.

- Enzyme Inhibition: It has been shown to inhibit metalloproteinases, which are involved in cancer metastasis and angiogenesis .

Antimicrobial Activity

Research indicates that MBMDC exhibits potent antimicrobial properties. A study highlighted its effectiveness against Streptococcus pneumoniae, demonstrating that derivatives of N,N-dimethyldithiocarbamate can act as copper-dependent antimicrobials.

Table 1: Antimicrobial Efficacy of MBMDC Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sodium N-benzyl-N-methyldithiocarbamate | S. pneumoniae | 10 µg/mL |

| Sodium N-allyl-N-methyldithiocarbamate | S. pneumoniae | 15 µg/mL |

| Methylenebis(N,N-dimethyldithiocarbamate) | S. pneumoniae | 12 µg/mL |

These findings suggest that MBMDC and its derivatives could serve as potential alternatives to traditional antibiotics, especially in the context of rising antimicrobial resistance .

Anticancer Activity

The anticancer potential of MBMDC has also been investigated. A study focusing on various cancer cell lines revealed that the compound could inhibit cell proliferation effectively.

Case Study: In Vitro Cytotoxicity Assay

In a recent study, MBMDC was tested against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The results indicated:

- MCF-7 Cells: GI50 = 3.18 ± 0.11 µM

- HeLa Cells: GI50 = 8.12 ± 0.43 µM

These results demonstrate that MBMDC exhibits significant cytotoxic effects on cancer cells, outperforming some conventional chemotherapeutic agents .

Toxicological Profile

While exploring the biological activity of MBMDC, it is crucial to consider its toxicological profile. A study conducted using rat models indicated increased liver weights and reduced body weight gains at higher doses.

Table 2: Toxicological Data from Animal Studies

| Dose (mg/kg body weight/day) | Observed Effects |

|---|---|

| 75 | NOAEL (No Observed Adverse Effect Level) |

| 375 | Increased liver weights |

| 5000 | Minimal effects observed |

The NOAEL for MBMDC was determined to be 75 mg/kg body weight/day, suggesting that while the compound has therapeutic potential, careful consideration must be given to dosage and administration routes .

属性

IUPAC Name |

dimethylcarbamothioylsulfanylmethyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S4/c1-8(2)6(10)12-5-13-7(11)9(3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEFOVSCPCGMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SCSC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177195 | |

| Record name | Carbamic acid, dimethyldithio-, methylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22656-77-5 | |

| Record name | Methylenebis(dimethyldithiocarbamate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022656775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, methylene ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, dimethyldithio-, methylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLENEBIS(DIMETHYLDITHIOCARBAMATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHF0ZKY88A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。